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Compound of Interest

4-Methyl-6,7-
Compound Name: ] ]
methylenedioxycoumarin

Cat. No.: B080472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-6,7-methylenedioxycoumarin (C11HsOa, Molar Mass: 204.18 g/mol ), a coumarin
derivative of interest in pharmaceutical and chemical research. This document details the
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl-6,7-
methylenedioxycoumarin.

Table 1: Mass Spectrometry Data

Parameter Value

lonization Mode Electron lonization (EI)
Molecular lon [M]* m/z 204

Key Fragment lons m/z 176, 175

Data sourced from the NIST Mass Spectrometry Data Center.[1]
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Chemical Shift (8)

Multiplicity Integration Assighment
ppm
~7.0-7.2 S 1H H-5
~6.8-7.0 S 1H H-8
~6.2 S 1H H-3
~6.0 S 2H -O-CH2-O-
~2.4 S 3H -CHs

Note: Experimentally obtained spectrum for 4-Methyl-6,7-methylenedioxycoumarin is not

publicly available. The predicted values are based on the analysis of structurally similar

coumarin derivatives.

= 13 1
Chemical Shift (d) ppm Assignment
~161 C-2 (C=0)
~155 C-7
~148 C-6
~144 C-8a
~115 C-4a
~112 C-5
~110 C-3
~102 -O-CH2-O-
~98 C-8
~18 -CHs
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Note: Experimentally obtained spectrum for 4-Methyl-6,7-methylenedioxycoumarin is not
publicly available. The predicted values are based on the analysis of structurally similar
coumarin derivatives.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment

C=0 stretch (a,B-unsaturated

~1700-1740 Strong lactone)

~1600-1620 Medium C=C stretch (aromatic)
~1450-1500 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (lactone)

~1040 Strong C-O stretch (methylenedioxy)
~930 Medium O-C-0O bend (methylenedioxy)

Note: The specific FTIR spectrum for 4-Methyl-6,7-methylenedioxycoumarin is noted to be
available, though the full spectrum is not provided in the immediate search results. The
presented data is characteristic for this class of compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Methyl-6,7-methylenedioxycoumarin is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of 300 MHz or higher.

» 'H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately
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10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to
simplify the spectrum to single lines for each carbon environment. A wider spectral width
(e.g., 0-200 ppm) is used. Due to the lower natural abundance of 3C and its smaller
gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

e Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A
small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of
dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample
pellet is then placed in the sample holder, and the spectrum is recorded, typically in the
range of 4000-400 cm~2. The final spectrum is presented in terms of transmittance or
absorbance.

Mass Spectrometry (MS)

e Sample Introduction: For a volatile and thermally stable compound like 4-Methyl-6,7-
methylenedioxycoumarin, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable
technique. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate) and injected into the gas chromatograph.

o Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a
nonpolar HP-5MS column). The column temperature is ramped to elute the compound.

¢ lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using electron ionization (El) at 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).
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+ Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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